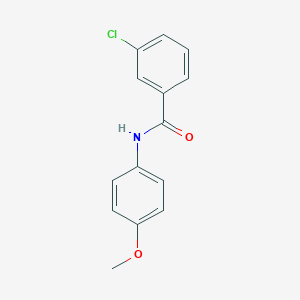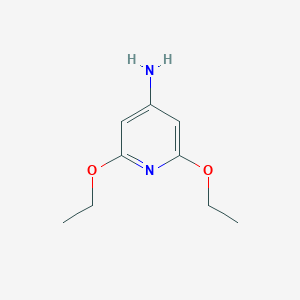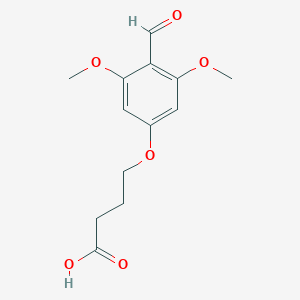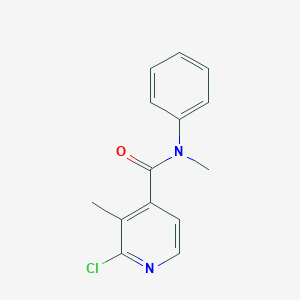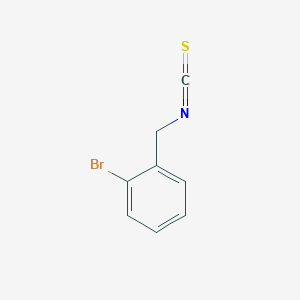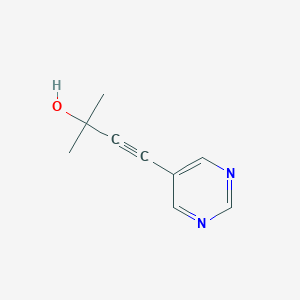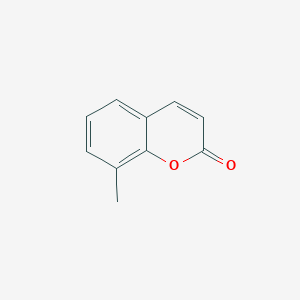
8-Methylcoumarin
Descripción general
Descripción
8-Methylcoumarin is a compound that belongs to the coumarin family of compounds. It is a white crystalline powder with a molecular weight of 162.17 g/mol. It is widely used in scientific research for its various applications, including its use as a fluorescent probe and as a starting material for the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 8-Methylcoumarin is not well understood. However, it is believed that it acts by binding to specific receptors or enzymes in the body, leading to various biochemical and physiological effects.
Efectos Bioquímicos Y Fisiológicos
8-Methylcoumarin has been shown to have various biochemical and physiological effects. It has been found to have antioxidant properties, which can protect cells from oxidative damage. It has also been shown to have anti-inflammatory properties, which can help reduce inflammation in the body. Additionally, it has been found to have antimicrobial properties, which can help fight against bacterial and fungal infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 8-Methylcoumarin in lab experiments is its versatility. It can be used for a wide range of applications, including as a fluorescent probe and as a starting material for the synthesis of other compounds. However, one of the limitations of using 8-Methylcoumarin is that it can be difficult to synthesize in large quantities, which can limit its use in certain applications.
Direcciones Futuras
There are numerous future directions for the use of 8-Methylcoumarin in scientific research. One area of research that is currently being explored is its use as a potential anticancer agent. Additionally, researchers are investigating its potential use as a therapeutic agent for various diseases, including Alzheimer's disease and Parkinson's disease. Furthermore, researchers are also exploring its potential use in the development of new materials, including polymers and nanomaterials.
Conclusion:
In conclusion, 8-Methylcoumarin is a versatile compound that has numerous applications in scientific research. Its use as a fluorescent probe and as a starting material for the synthesis of other compounds makes it an essential tool for researchers in various fields. While its mechanism of action is not well understood, its various biochemical and physiological effects make it a promising candidate for the development of new therapeutic agents. With ongoing research, the potential applications of 8-Methylcoumarin are vast, making it an exciting area of study for scientists and researchers alike.
Aplicaciones Científicas De Investigación
8-Methylcoumarin has numerous applications in scientific research. One of its most significant uses is as a fluorescent probe for the detection of metal ions such as Fe3+, Cu2+, and Zn2+. It is also used as a starting material for the synthesis of other compounds, including pharmaceuticals and agrochemicals.
Propiedades
Número CAS |
1807-36-9 |
|---|---|
Nombre del producto |
8-Methylcoumarin |
Fórmula molecular |
C10H8O2 |
Peso molecular |
160.17 g/mol |
Nombre IUPAC |
8-methylchromen-2-one |
InChI |
InChI=1S/C10H8O2/c1-7-3-2-4-8-5-6-9(11)12-10(7)8/h2-6H,1H3 |
Clave InChI |
VSIIJVGRUZNHCF-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC=C1)C=CC(=O)O2 |
SMILES canónico |
CC1=C2C(=CC=C1)C=CC(=O)O2 |
Otros números CAS |
1807-36-9 |
Sinónimos |
8-methylchromen-2-one |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

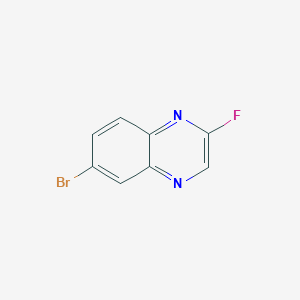
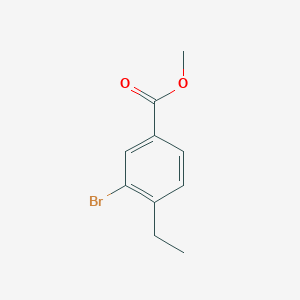
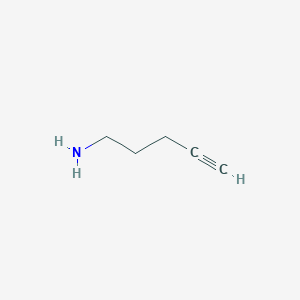
![Benzo[b]thiophene-4-carbonitrile](/img/structure/B190170.png)
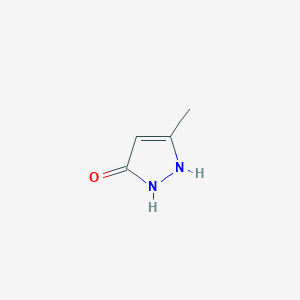
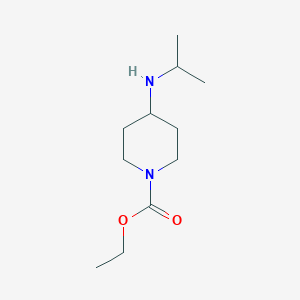
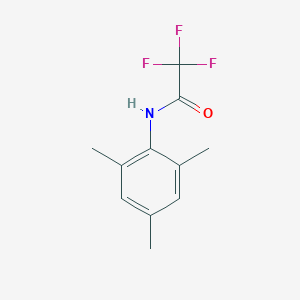
![3,5,6,7,8,9-hexahydro-2H-oxazolo[3,2-a]azepin-4-ium tetrafluoroborate](/img/structure/B190174.png)
